1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
Overview
Description
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of ethoxyethoxy groups.
Diene Formation: Formation of the octadiene backbone through coupling reactions.
Functional Group Modification: Adjustments to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of double bonds to epoxides or other oxygen-containing groups.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium ethoxide for ethoxy group introduction.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving similar structures.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. These interactions may involve:
Binding to Enzymes: Modulating enzyme activity.
Pathway Modulation: Affecting biochemical pathways through its structural properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Octadiene, 7-(1-ethoxyethoxy)-2-methyl-: Shares similar structural features but differs in the position of functional groups.
Other Octadienes: Compounds with similar diene structures but different substituents.
Biological Activity
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- (CAS Registry Number: 40910-49-4) is a compound with notable structural and chemical properties that suggest potential biological activities. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and applications in pharmacology.
- Molecular Formula : C₁₄H₂₆O₂
- Molecular Weight : 226.36 g/mol
- IUPAC Name : 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
- InChIKey : ZJPKYCLAROITRY-UHFFFAOYSA-N
The compound features a diene structure with ethoxy and dimethyl substituents that may influence its interaction with biological systems.
Synthesis
The synthesis of 1,6-Octadiene derivatives typically involves methods such as:
- Ozonolysis : This method can yield various products by cleaving the double bonds in octadienes.
- Esterification : The introduction of ethoxy groups may be achieved through esterification reactions involving alcohols and acids.
Antimicrobial Properties
Research indicates that compounds similar to 1,6-Octadiene exhibit antimicrobial properties. For instance:
- A study found that related diene compounds demonstrated significant activity against various bacteria and fungi, suggesting potential applications in developing antimicrobial agents .
Antiplasmodial Activity
Recent research highlighted the antiplasmodial properties of similar compounds. In vitro studies showed that certain derivatives could inhibit the growth of Plasmodium berghei, indicating potential for antimalarial drug development .
Cytotoxic Effects
Investigations into the cytotoxic effects of octadiene derivatives have shown promising results:
- A study reported that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting their potential as anticancer agents .
Study on Antimicrobial Efficacy
A recent study published in Molecules evaluated the antimicrobial efficacy of several octadiene derivatives. The findings indicated that modifications to the diene structure could enhance activity against specific pathogens .
Compound | Activity (Zone of Inhibition) | Pathogen |
---|---|---|
1 | 15 mm | E. coli |
2 | 20 mm | S. aureus |
3 | 18 mm | C. albicans |
Anticancer Potential
Another investigation focused on the cytotoxic effects of octadiene derivatives on breast cancer cell lines (MCF-7). The study found that certain modifications led to a significant decrease in cell viability:
Compound | IC50 (µM) | Cell Line |
---|---|---|
A | 25 | MCF-7 |
B | 30 | MCF-7 |
C | 15 | MCF-7 |
The biological activity of 1,6-Octadiene is likely mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to disruption and increased permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that diene compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Properties
IUPAC Name |
3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,10,13H,1,8-9,11H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPKYCLAROITRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(C)(CCC=C(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866024 | |
Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40910-49-4 | |
Record name | Acetaldehyde ethyl linalyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40910-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040910494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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